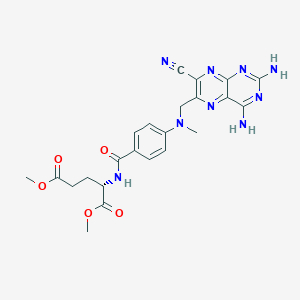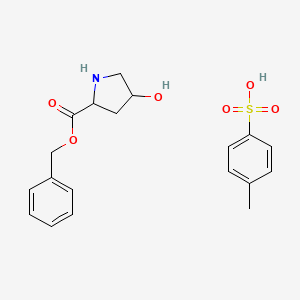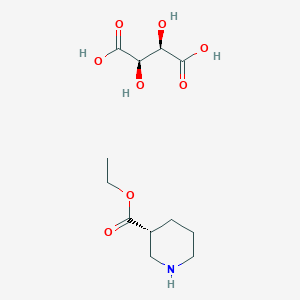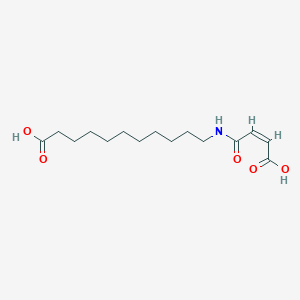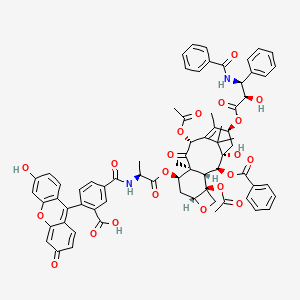
Flutax 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, also known as 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, is a useful research compound. Its molecular formula is C71H66N2O21 and its molecular weight is 1283.3. The purity is usually 95%.
BenchChem offers high-quality 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Liaison aux microtubules
Flutax 1 est un dérivé fluorescent du taxol qui se lie au site de liaison aux microtubules du taxol avec une forte affinité {svg_1} {svg_2}. Cette propriété le rend utile pour étudier la dynamique des microtubules, qui sont des composants clés du cytosquelette cellulaire {svg_3} {svg_4}.
Imagerie directe du cytosquelette microtubulaire
This compound peut être utilisé pour l'imagerie directe du cytosquelette microtubulaire {svg_5} {svg_6}. Ceci est particulièrement utile dans la recherche en biologie cellulaire, où la compréhension de la structure et de la fonction du cytosquelette est cruciale {svg_7} {svg_8}.
Microscopie à fluorescence
This compound est utilisé en microscopie à fluorescence en raison de ses propriétés fluorescentes {svg_9}. Son absorption, sa fluorescence et sa décroissance de fluorescence en solution sont sensibles au pH, ce qui peut être exploité dans diverses applications de recherche {svg_10} {svg_11}.
Cinétique de la liaison du taxol aux microtubules
This compound a été utilisé pour mesurer la cinétique de l'association du Taxol aux microtubules stabilisés et de sa dissociation de ceux-ci {svg_12}. Ceci est important pour comprendre comment le Taxol, un médicament de chimiothérapie courant, interagit avec les microtubules {svg_13}.
Microscopie de localisation de molécule unique (SMLM) de la tubuline
This compound a été utilisé comme sonde moléculaire de petite taille pour la microscopie de localisation de molécule unique (SMLM) de la tubuline dans des cellules vivantes et fixées {svg_14}. Cela permet une imagerie haute résolution des microtubules, offrant des informations sur leur structure et leur fonction au niveau moléculaire {svg_15}.
Microscopie d'épuisement stimulé par émission 3D (STED)
This compound fonctionne également bien en microscopie d'épuisement stimulé par émission 3D (STED) {svg_16}. Cela permet une imagerie à super-résolution des microtubules, fournissant une méthode complémentaire au SMLM pour étudier les fonctions des microtubules dans les cellules vivantes {svg_17}.
Mécanisme D'action
Flutax 1, also known as 5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid, is a green-fluorescent taxol derivative . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound’s primary target is microtubules . Microtubules are a component of the cytoskeleton, providing structure and shape to cells. They also play crucial roles in many cellular processes, including mitosis and intracellular transport .
Mode of Action
This compound binds to microtubules with high affinity . This binding stabilizes the microtubules, preventing their depolymerization . The binding site of this compound is easily accessible, allowing the compound to bind to and dissociate from native cytoplasmic and spindle microtubules .
Biochemical Pathways
This compound affects the dynamics of microtubule assembly and disassembly . By stabilizing microtubules, it can disrupt normal cellular processes that rely on microtubule dynamics. This includes cell division, where microtubule dynamics are essential for the formation and function of the mitotic spindle .
Pharmacokinetics
The pharmacokinetics of this compound involve its uptake and transcytosis across human endothelial cell monolayers . The rate constant of the initial binding of this compound is inversely proportional to the viscosity of the solution, suggesting a diffusion-controlled reaction .
Result of Action
The stabilization of microtubules by this compound can lead to cell cycle arrest and apoptosis . This makes this compound a potential tool for cancer treatment, as it can induce cell death in rapidly dividing cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the binding of this compound to microtubules is slowed down 10-fold by microtubule-associated proteins bound to the microtubule outer surface . Additionally, the staining of live cells with this compound diminishes very rapidly when exposed to light , indicating that light exposure can influence the efficacy of this compound.
Propriétés
IUPAC Name |
5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H66N2O21/c1-35-51(91-67(86)57(78)56(39-17-11-8-12-18-39)73-62(80)40-19-13-9-14-20-40)33-71(87)61(93-66(85)41-21-15-10-16-22-41)59-69(7,60(79)58(89-37(3)74)55(35)68(71,5)6)52(32-53-70(59,34-88-53)94-38(4)75)92-65(84)36(2)72-63(81)42-23-26-45(48(29-42)64(82)83)54-46-27-24-43(76)30-49(46)90-50-31-44(77)25-28-47(50)54/h8-31,36,51-53,56-59,61,76,78,87H,32-34H2,1-7H3,(H,72,81)(H,73,80)(H,82,83)/t36-,51-,52+,53+,56-,57+,58+,59-,61-,69+,70-,71+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWJJMCMRRQCSY-ADONSEPTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C(C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)[C@H](C)NC(=O)C8=CC(=C(C=C8)C9=C1C=CC(=O)C=C1OC1=C9C=CC(=C1)O)C(=O)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H66N2O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Paclitaxel interact with its target and what are the downstream effects?
A: Paclitaxel binds to microtubules, which are essential components of the cytoskeleton in cells. [, ] This binding stabilizes the microtubule structure and prevents its depolymerization. [] This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis, primarily affecting rapidly dividing cells like cancer cells. [, ]
Q2: Are there any fluorescent derivatives of Paclitaxel used in research, and how do they work?
A: Yes, fluorescent derivatives like Flutax-1 and Flutax-2 have been developed and used extensively to study the interaction of Paclitaxel with microtubules. [, , ] These derivatives retain a similar binding mechanism to Paclitaxel, making them valuable tools for real-time visualization and kinetic studies of the drug-target interaction. [, , ] Researchers have used techniques like stopped-flow fluorescence and fluorescence anisotropy to characterize the binding kinetics of these fluorescent probes to microtubules. [, ]
Q3: What is known about the binding site of Paclitaxel on microtubules?
A: Research using Flutax-1 and Flutax-2 suggests that the Paclitaxel binding site is directly accessible on the microtubule surface, contradicting previous models that placed it within the microtubule lumen. [, ] Kinetic studies indicate that the binding occurs through a multi-step process, starting with a fast bimolecular reaction followed by slower conformational changes. [, ] The presence of microtubule-associated proteins (MAPs) on the microtubule surface can influence the binding kinetics of Paclitaxel and its derivatives. []
Q4: Is there evidence of resistance mechanisms to Paclitaxel in cancer cells?
A: Yes, one of the major mechanisms of Paclitaxel resistance is the overexpression of P-glycoprotein (P-gp), a membrane transporter that pumps drugs out of cells, reducing their intracellular concentration. [] Another mechanism involves the overexpression of βIII-tubulin, a tubulin isotype with altered drug binding properties, leading to reduced sensitivity to Paclitaxel. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


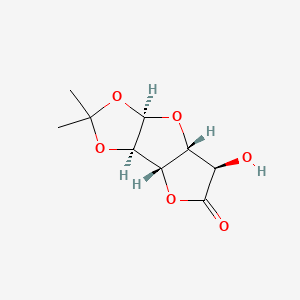
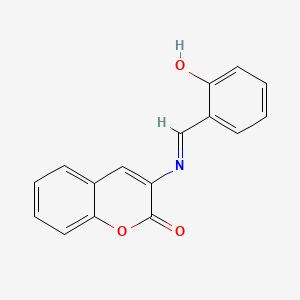
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)
![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)
